1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 1-position and an aldehyde group at the 3-position. The unique structure of this compound makes it an important intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the imidazo[1,5-a]pyridine core followed by bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization and bromination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 1-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group at the 3-position can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The aldehyde group can also be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups at the 1-position.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Alcohols or other reduced products.
Scientific Research Applications
1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key scaffold in the design and synthesis of pharmaceutical agents with potential therapeutic applications, such as anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the aldehyde group allows for specific interactions with target molecules, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity or bind to receptor sites, thereby affecting cellular processes .
Comparison with Similar Compounds
1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
3-bromoimidazo[1,2-a]pyridine: This compound has a similar imidazo[1,2-a]pyridine core but differs in the position of the bromine atom and the absence of the aldehyde group.
1-chloroimidazo[1,5-a]pyridine-3-carbaldehyde: This compound has a chlorine atom instead of a bromine atom at the 1-position.
Imidazo[1,5-a]pyridine-3-carboxaldehyde: This compound lacks the halogen atom at the 1-position
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
CAS No. |
1781786-48-8 |
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Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
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